1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1004193-58-1
VCID: VC5703194
InChI: InChI=1S/C13H11Cl2N3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-11(14)4-3-5-12(10)15/h3-5H,6H2,1-2H3
SMILES: CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N=C=S
Molecular Formula: C13H11Cl2N3S
Molecular Weight: 312.21

1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

CAS No.: 1004193-58-1

Cat. No.: VC5703194

Molecular Formula: C13H11Cl2N3S

Molecular Weight: 312.21

* For research use only. Not for human or veterinary use.

1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole - 1004193-58-1

Specification

CAS No. 1004193-58-1
Molecular Formula C13H11Cl2N3S
Molecular Weight 312.21
IUPAC Name 1-[(2,6-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole
Standard InChI InChI=1S/C13H11Cl2N3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-11(14)4-3-5-12(10)15/h3-5H,6H2,1-2H3
Standard InChI Key UWFRWFSXPIFLBC-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N=C=S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring substituted at the 1-position with a 2,6-dichlorobenzyl group and at the 4-position with an isothiocyanato moiety. Methyl groups occupy the 3- and 5-positions, conferring steric and electronic effects that influence reactivity. The IUPAC name, 1-[(2,6-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole, reflects this substitution pattern.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • 2,6-Dichlorobenzyl Group: Enhances lipophilicity and influences intermolecular interactions.

  • Isothiocyanato Group (-N=C=S): A highly reactive site for nucleophilic additions and cycloadditions.

Spectroscopic and Computational Data

  • SMILES Notation: CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N=C=S.

  • InChIKey: UWFRWFSXPIFLBC-UHFFFAOYSA-N.

  • X-ray Crystallography: While crystallographic data are unavailable, computational models predict a planar pyrazole ring with the benzyl and isothiocyanato groups oriented perpendicularly to minimize steric hindrance.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC13H11Cl2N3S\text{C}_{13}\text{H}_{11}\text{Cl}_2\text{N}_3\text{S}
Molecular Weight312.21 g/mol
CAS Number1004193-58-1
PubChem CID7017393

Synthesis and Manufacturing

Synthetic Routes

Pyrazole derivatives are typically synthesized via cyclocondensation reactions or modifications of pre-existing pyrazole cores. For 1-(2,6-dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole, two primary approaches are employed:

Nucleophilic Substitution

The isothiocyanato group is introduced via reaction of a primary amine with thiophosgene or its derivatives. For example:

R-NH2+CSCl2R-N=C=S+2HCl\text{R-NH}_2 + \text{CSCl}_2 \rightarrow \text{R-N=C=S} + 2\text{HCl}

This method is efficient but requires stringent control of reaction conditions to avoid side reactions .

Cyclocondensation of Hydrazines

Hydrazines react with 1,3-diketones or α,β-unsaturated ketones to form pyrazole rings. A 2,6-dichlorobenzyl group can be introduced via alkylation of the pyrazole nitrogen using 2,6-dichlorobenzyl chloride .

Optimization Challenges

  • Regioselectivity: Achieving precise substitution at the 4-position requires catalysts like Sc(OTf)₃, which enhance yields to >95% .

  • Purification: The compound’s low solubility in common solvents (e.g., water, ethanol) necessitates chromatographic techniques.

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin thoroughly
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory irritationP261: Avoid breathing dust

Environmental Considerations

  • Persistence: Chlorinated aromatic rings resist biodegradation, necessitating disposal via incineration.

Future Research Directions

Priority Areas

  • Toxicity Profiling: Acute and chronic toxicity studies in model organisms.

  • Drug Development: Functionalization of the isothiocyanato group to create prodrugs or kinase inhibitors.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste .

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